molecular formula C10H8BrN3O2S B12702829 N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide CAS No. 104388-95-6

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide

Cat. No.: B12702829
CAS No.: 104388-95-6
M. Wt: 314.16 g/mol
InChI Key: CAHHZWIMGMIKJV-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is a chemical compound known for its unique structure and properties. It is primarily used as an amyloid imaging agent, binding to Amyloid-β (1-40) with high affinity . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.

    Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.

    Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
  • 4-(6-Bromo-2-benzothiazolyl)benzenamine

Uniqueness

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is unique due to its high affinity for Amyloid-β (1-40) and its effectiveness as an amyloid imaging agent. Compared to similar compounds, it offers better binding specificity and stability, making it a valuable tool in scientific research and medical diagnostics .

Properties

CAS No.

104388-95-6

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide

InChI

InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16)

InChI Key

CAHHZWIMGMIKJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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